6-methoxy-1-methylquinolin-4(1H)-one
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Overview
Description
6-methoxy-1-methylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 6th position, a methyl group at the 1st position, and a ketone group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-methylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 6-methoxy-2-nitroaniline, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-methoxy-1-methylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Lacks the methyl and ketone groups.
1-methylquinolin-4(1H)-one: Lacks the methoxy group.
Quinolin-4(1H)-one: Lacks both the methoxy and methyl groups.
Uniqueness
6-methoxy-1-methylquinolin-4(1H)-one is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent or a chemical intermediate.
Biological Activity
6-Methoxy-1-methylquinolin-4(1H)-one, with the CAS number 1210898-48-8, is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core with a methoxy group at the 6-position and a methyl group at the 1-position. This specific arrangement contributes to its unique biological properties.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy against resistant strains highlights its potential as a lead compound in antibiotic development.
Antimalarial Activity
In vitro studies have demonstrated that compounds related to quinoline derivatives, including this compound, possess antimalarial activity. The mechanism appears to involve the inhibition of the Plasmodium cytochrome bc1 complex, which is crucial for the survival of malaria parasites. This inhibition leads to significant reductions in parasite viability in rodent models .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promising results. In vitro assays revealed that it can induce apoptosis in various cancer cell lines, demonstrating significant antiproliferative effects. The compound's interaction with tubulin suggests a mechanism similar to established chemotherapeutics, potentially offering a new avenue for cancer treatment .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain bacterial strains, showcasing its potential as an effective antimicrobial agent.
Antimalarial Efficacy in Rodent Models
In a rodent model of malaria, doses of 30 mg/kg of this compound resulted in significant reductions in parasitemia levels. The study highlighted its potential for further development as an antimalarial drug, especially given its selective action against Plasmodium species without affecting mammalian cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features. SAR studies suggest that modifications in the substituents on the quinoline ring can enhance or diminish its biological activities. For instance, variations in the position and type of substituents have been correlated with changes in potency against different biological targets .
Substituent Position | Effect on Activity |
---|---|
6-Methoxy | Enhances antimicrobial and anticancer activity |
1-Methyl | Contributes to overall stability and bioavailability |
Properties
IUPAC Name |
6-methoxy-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCYXHAGDYVVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=C1C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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